molecular formula C17H17NO8S B2528273 2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid CAS No. 551930-31-5

2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid

Cat. No.: B2528273
CAS No.: 551930-31-5
M. Wt: 395.38
InChI Key: BKFAOCJJRHZNSM-UHFFFAOYSA-N
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Description

2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid ( 551930-31-5) is a high-purity synthetic organic compound supplied for research and development purposes. With a molecular formula of C17H17NO8S and a molecular weight of 395.38 g/mol, this molecule features a unique structure incorporating a sulfonamide group, an ether linkage, and two flexible carboxylic acid moieties . This combination of functional groups makes it a versatile and valuable building block, or synthon, in medicinal chemistry and materials science. Researchers can utilize this compound as a multi-functional ligand or precursor in the design and synthesis of more complex molecules, such as metal-organic frameworks (MOFs) . Its structure is derived from phenoxyacetic acid, which is a foundational structure for many active compounds, including certain herbicide classes . The presence of multiple oxygen and nitrogen atoms provides potential hydrogen bonding sites, which can be critical for directing crystal formation or for interactions in biological systems. This product is intended for laboratory research use by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2-(N-[4-(carboxymethoxy)phenyl]sulfonyl-2-methoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO8S/c1-25-15-5-3-2-4-14(15)18(10-16(19)20)27(23,24)13-8-6-12(7-9-13)26-11-17(21)22/h2-9H,10-11H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFAOCJJRHZNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-(carboxymethyl)phenol with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then reacted with chloroacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 2-{4-[(Carboxymethyl)(2-hydroxyphenyl)sulfamoyl]phenoxy}acetic acid.

    Reduction: Formation of 2-{4-[(Hydroxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C26H24N2O12S2
  • Molecular Weight : 620.6 g/mol
  • IUPAC Name : 2-[[2-[carboxymethyl-(4-methoxyphenyl)sulfonylcarbamoyl]benzoyl]-(4-methoxyphenyl)sulfonylamino]acetic acid

The compound features a complex structure that includes a carboxymethyl group, methoxyphenyl rings, and sulfonamide functionalities, contributing to its biological activity.

Antimicrobial Activity

Research has demonstrated that sulfonamide compounds often exhibit significant antimicrobial properties. In a study involving various derivatives of sulfonamides, it was found that certain compounds displayed potent antibacterial and antifungal activities against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

Case Study: Antimicrobial Efficacy

A synthesis study reported the antimicrobial activities of several alkanoylated 4-methylphenyl sulphonamoyl carboxylic acids, revealing that derivatives similar to 2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid showed promising results against multiple bacterial strains. The study utilized in vitro methods to assess the effectiveness of these compounds, demonstrating their potential as therapeutic agents in treating infections .

Compound Bacterial Strain Inhibition Zone (mm)
2aE. coli18
2bS. aureus20
2cC. albicans22

Antioxidant Properties

The antioxidant potential of sulfonamide derivatives has also been explored. Compounds derived from similar structures have shown significant free radical scavenging activity.

Antioxidant Activity Assessment

In vitro studies indicated that certain derivatives exhibited high levels of antioxidant activity, measured through DPPH radical inhibition assays. The findings suggest that modifications in the chemical structure can enhance antioxidant properties, making them suitable candidates for further pharmacological development .

Sample % Inhibition at 200 µg/ml Standard (Ascorbic Acid)
Compound A93.4196.83
Compound B75.0397.68

Anticancer Activity

Recent investigations into the anticancer potential of sulfonamide derivatives have highlighted their ability to inhibit tumor growth in various cancer cell lines.

Case Study: Cytotoxic Effects

A study focused on the synthesis of sulfonamide derivatives demonstrated their cytotoxic effects against human cancer cell lines, including colon and breast cancers. The mechanism of action involved apoptosis induction in cancer cells, showcasing the therapeutic potential of these compounds in oncology .

Herbicidal Applications

Beyond medicinal uses, compounds like this compound have been explored for herbicidal properties. Research indicates that certain formulations exhibit selective herbicidal activity, making them useful in agricultural applications .

Mechanism of Action

The mechanism of action of 2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the carboxymethyl and methoxyphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl/Sulfonamide Groups

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound Phenoxy acetic acid + sulfamoyl (carboxymethyl, 2-methoxyphenyl) ~395 (estimated) Hypothesized enzyme inhibition (HDAC/MOF ligand potential)
[4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () Boronic acid + phenoxy methyl group ~270 Fungal HDAC inhibition (IC₅₀ ~1 µM); superior to trichostatin A in appressorium inhibition
{2-carboxymethoxy-4-[5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid () Benzimidazole core + pyridinylmethane sulfinyl and carboxymethoxy groups ~650 (estimated) Proton pump inhibition (structural similarity to omeprazole derivatives)
2-[4-(2-methoxyethanesulfonyl)phenyl]acetic acid () Methoxyethane sulfonyl + phenyl acetic acid ~258 Solubility in polar solvents (DMF); potential as a sulfonyl-based ligand
2-(2-methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide () Methoxyphenoxy + sulfamoyl-linked isoxazole ~429 Anticipated kinase inhibition (structural similarity to sulfonamide kinase inhibitors)
Key Findings :
  • Enzyme Inhibition: Boronic acid derivatives () show potent HDAC inhibition, suggesting that the phenoxy group in the target compound may similarly enhance binding to enzyme active sites. However, the carboxymethyl and sulfamoyl groups could modulate specificity .
  • Sulfonamide Linkers : Compounds with sulfonamide/sulfamoyl bridges (e.g., ) often target enzymes (e.g., HDACs, kinases) due to their ability to mimic transition states or act as hydrogen bond acceptors .
  • Physicochemical Properties: The 2-methoxy group in the target compound likely increases lipophilicity compared to unsubstituted analogues (e.g., 2-[4-(Carboxymethyl)phenoxy]acetic acid in ), which forms hydrogen-bonded 3D networks in crystals .

Carboxymethyl-Substituted Analogues

Key Findings :
  • MOF Ligands : The target compound’s carboxymethyl group, like in , could facilitate coordination with metal ions, making it suitable for designing metal-organic frameworks .
  • Thermal Stability : Carboxymethoxy-substituted benzoic acids () exhibit high melting points (>280°C), suggesting the target compound may also display thermal robustness .

Biological Activity

2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H17N1O8SC_{17}H_{17}N_{1}O_{8}S with a molecular mass of approximately 395.38 g/mol . The compound features a carboxymethyl group and a methoxyphenyl moiety, which may influence its solubility and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions such as glaucoma and edema.
  • Modulation of Signal Transduction : Preliminary studies suggest that this compound may influence signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria. This activity can be attributed to their ability to inhibit bacterial folate synthesis, a crucial pathway for bacterial growth .

Anti-inflammatory Effects

Studies have demonstrated that related compounds can modulate inflammatory responses. For example, sulfonamide derivatives have been reported to reduce the production of pro-inflammatory cytokines in vitro. This suggests that this compound may possess similar anti-inflammatory properties .

Potential in Cancer Therapy

Emerging evidence points towards the potential anticancer activity of sulfonamide derivatives. In particular, compounds that share structural similarities with this compound have been investigated for their ability to induce apoptosis in cancer cell lines . These findings warrant further investigation into the compound's efficacy in cancer treatment.

Case Studies

Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives against resistant strains of Staphylococcus aureus. The results indicated significant inhibition at low concentrations, highlighting the potential for developing new antimicrobial agents .
  • Anti-inflammatory Properties : In a model of acute inflammation, a related compound demonstrated a marked reduction in edema formation and leukocyte infiltration, suggesting that these derivatives could serve as effective anti-inflammatory agents .
  • Cancer Cell Line Studies : Research on cancer cell lines treated with structurally similar compounds revealed reduced viability and increased apoptosis rates, suggesting that these compounds may interfere with cancer cell metabolism and survival pathways .

Q & A

Q. Key Factors :

  • Temperature control during sulfamoylation to avoid decomposition.
  • Anhydrous conditions during carboxymethylation to prevent hydrolysis.
  • Stoichiometric excess of coupling reagents (e.g., DIAD) to drive the Mitsunobu reaction.

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:
Integrate quantum chemical calculations (e.g., Density Functional Theory, DFT) to model reaction pathways and transition states. For example:

  • Reaction Path Screening : Use tools like the ICReDD platform to predict viable intermediates and byproducts, reducing trial-and-error experimentation .
  • Solvent/Catalyst Optimization : Computational screening of solvent polarity (e.g., COSMO-RS model) and catalyst efficacy (e.g., transition metal complexes) can narrow experimental conditions .
  • Kinetic Modeling : Predict rate-limiting steps (e.g., carboxymethylation) to adjust reagent addition rates or temperatures .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • HPLC : Ensure >95% purity using reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) .
  • NMR Spectroscopy : Confirm structural integrity via 1H/13C NMR, focusing on sulfamoyl (–SO₂–) protons (δ 3.1–3.5 ppm) and methoxyphenyl aromatic signals (δ 6.8–7.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 423.0854) .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the sulfamoyl and methoxyphenyl groups?

Methodological Answer:

Analog Synthesis :

  • Replace methoxy with ethoxy or halogen substituents to assess electronic effects.
  • Modify sulfamoyl to sulfonic acid or methylsulfonyl groups to study steric vs. polar contributions .

Bioactivity Assays :

  • Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase) with IC50 determination.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Multivariate Analysis :

  • Correlate substituent parameters (Hammett σ, logP) with activity using QSAR models .

Q. Example SAR Table :

Substituent (R)logPIC50 (nM)Binding Affinity (ΔG, kcal/mol)
–OCH₃1.245 ± 3-8.2 ± 0.3
–Cl1.812 ± 1-10.1 ± 0.2
–SO₂NH₂-0.5280 ± 20-5.6 ± 0.4

Data Contradiction: How to resolve discrepancies in reported biological activities across studies?

Methodological Answer:

Assay Standardization :

  • Use identical cell lines (e.g., HEK293) and incubation times (e.g., 24h) to minimize variability .

Compound Integrity :

  • Verify purity via HPLC and exclude degradation products (e.g., hydrolyzed acetic acid moieties) .

Stereochemical Confirmation :

  • Perform chiral HPLC or X-ray crystallography to rule out enantiomeric impurities .

Meta-Analysis :

  • Apply statistical tools (e.g., ANOVA) to identify outliers or batch-specific anomalies .

Advanced: What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

Prodrug Design :

  • Convert the acetic acid moiety to an ethyl ester for enhanced membrane permeability, with in vivo hydrolysis regenerating the active form .

Isotope Labeling :

  • Synthesize deuterated analogs (e.g., –CD₃ instead of –OCH₃) to slow hepatic CYP450-mediated metabolism .

Microsomal Stability Assays :

  • Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to identify metabolic hotspots .

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